Cas no 1515786-51-2 (2-(3-methylpyridin-2-yl)butanoic acid)

2-(3-Methylpyridin-2-yl)butanoic acid is a pyridine derivative with a butanoic acid substituent, offering versatility as an intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a methyl-substituted pyridine ring, enhances reactivity in coupling and functionalization reactions, making it valuable for constructing complex heterocyclic frameworks. The carboxylic acid group provides a handle for further derivatization, enabling the formation of amides, esters, or salts for tailored applications. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating use in both organic and aqueous reaction systems. Suitable for research-scale and industrial applications, it serves as a key building block in medicinal chemistry and material science.
2-(3-methylpyridin-2-yl)butanoic acid structure
1515786-51-2 structure
商品名:2-(3-methylpyridin-2-yl)butanoic acid
CAS番号:1515786-51-2
MF:C10H13NO2
メガワット:179.215722799301
CID:6479837
PubChem ID:66833665

2-(3-methylpyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-methylpyridin-2-yl)butanoic acid
    • 1515786-51-2
    • SCHEMBL895915
    • EN300-1854931
    • インチ: 1S/C10H13NO2/c1-3-8(10(12)13)9-7(2)5-4-6-11-9/h4-6,8H,3H2,1-2H3,(H,12,13)
    • InChIKey: BJARIJHTVFMZTM-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1C(C)=CC=CN=1)CC)=O

計算された属性

  • せいみつぶんしりょう: 179.094628657g/mol
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 50.2Ų

2-(3-methylpyridin-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854931-0.25g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
0.25g
$708.0 2023-09-18
Enamine
EN300-1854931-0.05g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
0.05g
$647.0 2023-09-18
Enamine
EN300-1854931-5.0g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
5g
$3728.0 2023-06-02
Enamine
EN300-1854931-10.0g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
10g
$5528.0 2023-06-02
Enamine
EN300-1854931-0.1g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
0.1g
$678.0 2023-09-18
Enamine
EN300-1854931-0.5g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
0.5g
$739.0 2023-09-18
Enamine
EN300-1854931-5g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
5g
$2235.0 2023-09-18
Enamine
EN300-1854931-1.0g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
1g
$1286.0 2023-06-02
Enamine
EN300-1854931-2.5g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
2.5g
$1509.0 2023-09-18
Enamine
EN300-1854931-10g
2-(3-methylpyridin-2-yl)butanoic acid
1515786-51-2
10g
$3315.0 2023-09-18

2-(3-methylpyridin-2-yl)butanoic acid 関連文献

2-(3-methylpyridin-2-yl)butanoic acidに関する追加情報

2-(3-Methylpyridin-2-yl)Butanoic Acid: A Comprehensive Overview

2-(3-Methylpyridin-2-yl)butanoic acid, also known by its CAS number 1515786-51-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining a pyridine ring and a butanoic acid group, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of ongoing research.

The structure of 2-(3-methylpyridin-2-yl)butanoic acid is characterized by a pyridine ring substituted with a methyl group at the 3-position and a butanoic acid moiety attached at the 2-position. This arrangement imparts the molecule with unique electronic properties, which are crucial for its interactions in biological systems. The compound's ability to form hydrogen bonds due to the carboxylic acid group is particularly noteworthy, as it can influence its solubility and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3-methylpyridin-2-yl)butanoic acid. Researchers have explored various methodologies, including coupling reactions and catalytic processes, to optimize its production. These methods not only enhance yield but also reduce the environmental footprint of the synthesis process, aligning with current trends toward sustainable chemistry.

The biological activity of 2-(3-methylpyridin-2-yl)butanoic acid has been a focal point of recent investigations. Studies suggest that this compound exhibits potential as a modulator of certain cellular pathways, particularly those involving G-protein coupled receptors (GPCRs). Its ability to interact with these receptors makes it a promising candidate for drug development targeting conditions such as inflammation and neurodegenerative diseases.

In addition to its pharmacological applications, 2-(3-methylpyridin-2-yl)butanoic acid has shown promise in material science. Its structural features make it suitable for use in the development of novel polymers and coatings with enhanced mechanical properties. Researchers are exploring its role in creating materials that are both durable and biocompatible, opening avenues for applications in biomedical devices.

The environmental impact of 2-(3-methylpyridin-2-yl)butanoic acid is another area of growing interest. Studies are underway to assess its biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for ensuring that any industrial or medical applications of this compound are environmentally sustainable.

In conclusion, 2-(3-methylpyridin-2-yl)butanoic acid, with its CAS number 1515786-51-2, represents a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future innovations in pharmacology and materials science.

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